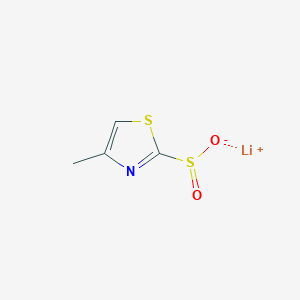
Lithium4-methylthiazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium4-methylthiazole-2-sulfinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Chemical Reactions Analysis
Lithium4-methylthiazole-2-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group can lead to the formation of sulfonates, while reduction can yield thiols .
Scientific Research Applications
Lithium4-methylthiazole-2-sulfinate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . The compound is also used in the development of novel dyes and materials with specific properties .
Mechanism of Action
The mechanism of action of Lithium4-methylthiazole-2-sulfinate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways . The lithium ion can also play a role in modulating the activity of certain enzymes and receptors, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Lithium4-methylthiazole-2-sulfinate can be compared with other thiazole derivatives, such as 2-aminothiazole and 2-mercaptothiazole . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the lithium sulfinate group in this compound makes it unique and imparts specific chemical and biological properties that are not observed in other thiazole derivatives .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and reactivity make it valuable in the synthesis of complex molecules, as well as in the development of new materials and pharmaceuticals
Properties
Molecular Formula |
C4H4LiNO2S2 |
|---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
lithium;4-methyl-1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S2.Li/c1-3-2-8-4(5-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
MTORPKCFAHSPKM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CSC(=N1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


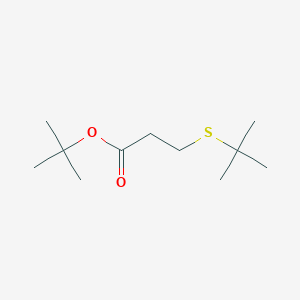
![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)
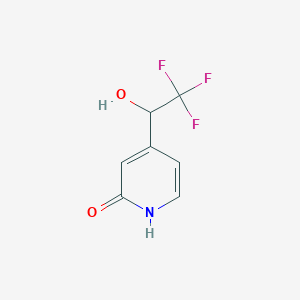
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
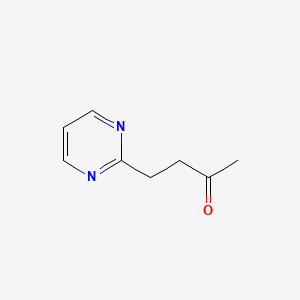
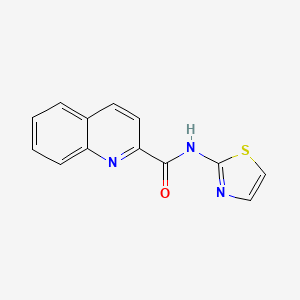

![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)

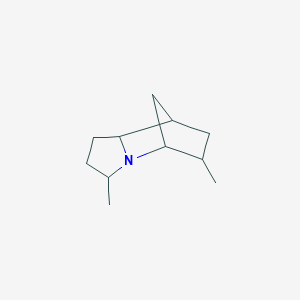
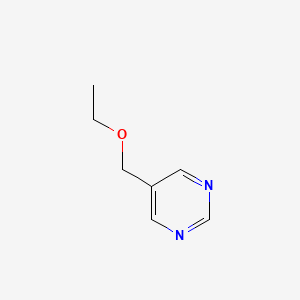

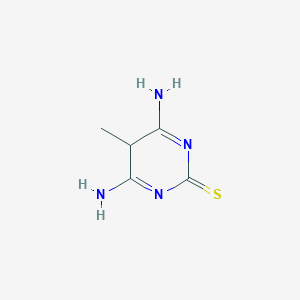
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
